2-Isocyanato-Thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

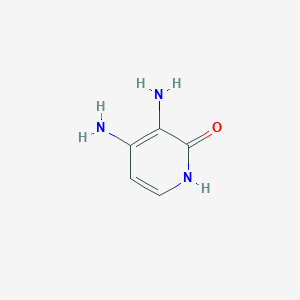

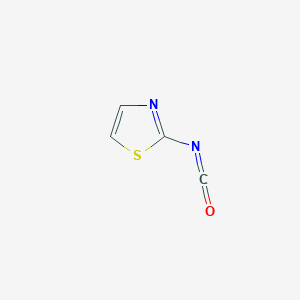

2-Isocyanato-thiazole is a compound that is part of the thiazole family, which are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. Thiazoles are of significant interest due to their applications in pharmaceuticals, agrochemicals, and as ligands in catalysis . The specific isocyanato functional group attached to the thiazole ring suggests reactivity that allows for further chemical transformations, making it a valuable intermediate in organic synthesis.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. One approach involves the condensation of 2-amino-2-thiazoline derivatives with isocyanates, leading to the formation of kinetic and enthalpy-favored adducts . Another method includes the base-induced cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides, which has been shown to produce 2,5- and 4,5-disubstituted thiazoles with high yields . Additionally, the synthesis of 4,5-disubstituted thiazoles can be accomplished via a base-induced click reaction of active methylene isocyanides with methyl dithiocarboxylates .

Molecular Structure Analysis

The molecular structure of thiazole derivatives, including those with isocyanato groups, has been elucidated using X-ray diffraction analyses. These studies confirm the regioselectivity of the addition reactions and the stability of the resulting adducts . The computational studies, including semiempirical PM3 calculations, support the experimental findings by corroborating the stability of endo or exo adducts depending on the substitution pattern .

Chemical Reactions Analysis

2-Isocyanato-thiazole and its derivatives exhibit a range of reactivities. For instance, thiobenzoyl isocyanate adds to 2-thiazoline to afford cycloadducts, while reactions with benzoyl isocyanate can lead to the formation of complex products such as thiazolo[3,2-c]pyrimidinones . The reaction of 2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]-thiazole with isocyanates results in cyclic 2:1 adducts or stable dipolar 1:1 adducts, depending on the type of isocyanate used .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-isocyanato-thiazole derivatives are influenced by the nature of the substituents and the specific structural features of the thiazole ring. The regioselectivity of the reactions and the stability of the adducts formed are key factors that determine the properties of these compounds. The presence of the isocyanato group is expected to impart reactive sites for further chemical transformations, which can be exploited in the synthesis of more complex molecules .

科学的研究の応用

Pharmaceutical and Biological Activities

Thiazoles and their derivatives have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .

Industrial Applications

Thiazoles are used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .

Antimicrobial Activity

Thiazole derivatives have been synthesized and evaluated for their antimicrobial activity .

Antioxidant Activity

Thiazole-based compounds have been synthesized and their antioxidant activity has been evaluated .

Antiprotozoal Activity

Thiazole and bisthiazole derivatives have shown antiprotozoal activity .

Antitumor Activity

Thiazole and bisthiazole derivatives have shown antitumor activity .

Safety And Hazards

Isocyanates, including 2-Isocyanato-Thiazole, are compounds containing the isocyanate group (-NCO). They can cause irritation of skin and mucous membranes, chest tightness, and difficult breathing. Isocyanates include compounds classified as potential human carcinogens and known to cause cancer in animals .

将来の方向性

Thiazoles are important heterocyclics exhibiting boundaryless biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities . The future of 2-Isocyanato-Thiazole lies in further exploration of its biological activities and potential applications in medicine and industry.

特性

IUPAC Name |

2-isocyanato-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2OS/c7-3-6-4-5-1-2-8-4/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJQJCACXRHPOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)N=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60634067 |

Source

|

| Record name | 2-Isocyanato-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isocyanato-Thiazole | |

CAS RN |

71189-23-6 |

Source

|

| Record name | 2-Isocyanatothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71189-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isocyanato-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。